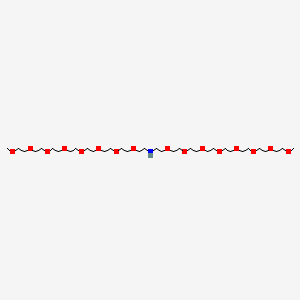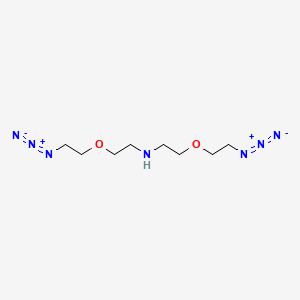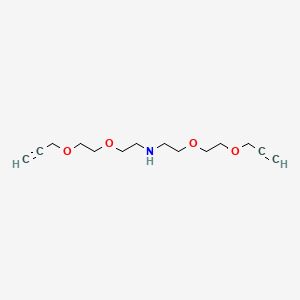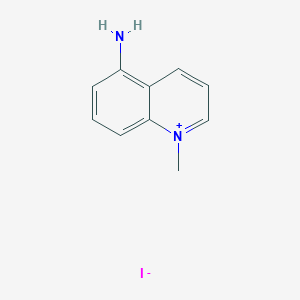
NNMTi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NNMTi is a potent nicotinamide N-methyltransferase (NNMT) inhibitor . It selectively binds to the NNMT substrate-binding site residues . This compound promotes myoblast differentiation in vitro and enhances fusion and regenerative capacity of muscle stem cells (muSCs) in aged mice .
Molecular Structure Analysis
The molecular formula of this compound is C10H11IN2 . Its molecular weight is 286.11 . The chemical name is 5-Amino-1-methylquinolinium iodide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.11 and its molecular formula is C10H11IN2 . It is soluble to 100 mM in DMSO .科学的研究の応用
肥満治療
NNMTiは、肥満の潜在的な治療法として研究されています {svg_1} {svg_2}. 研究では、this compoundによる治療と低脂肪食の組み合わせは、食事誘発性肥満(DIO)マウスにおいて劇的な全身脂肪蓄積と体重減少を促進しました {svg_3}. この治療法により、これらの指標は年齢が一致する痩せた動物に迅速に正常化されました {svg_4}.
体組成の正常化
痩せた食餌の置換と組み合わせて、this compound治療は体重と脂肪の減少を加速および改善し、全身の除脂肪体重に対する体重比を増加させ、肝臓と精巣上体白色脂肪組織の重量を減らし、肝臓脂肪を減らし、肝脂肪症を改善しました {svg_5}. 重要なことに、この組み合わせ治療は、体組成と肝臓脂肪のパラメータを、年齢が一致する痩せた食餌対照マウスで観察されたレベルに正常化しました {svg_6}.
代謝的利益の向上
This compound治療は、痩せた食餌の置換と組み合わせて、肥満マウスの代謝的利益を向上させました {svg_7}. 脂肪組織に独自のメタボロミクスシグネチャーを生成し、ケトジェニックアミノ酸の豊富さが主に増加し、エネルギー代謝経路に関連する代謝産物が変化しました {svg_8}.
マイクロバイオームの改変
This compound治療と低脂肪食の組み合わせは、DIOマウスに独特のマイクロバイオームを確立しました {svg_9}. This compoundと低脂肪食で治療したDIOマウスの盲腸マイクロバイオームは、年齢が一致する痩せた対照のマイクロバイオームと比較でき、高脂肪の西洋食で維持されたDIOマウスまたは低脂肪食の切り替えのみを受けたDIOマウスのマイクロバイオームとは異なっていました {svg_10}.
がん治療
This compoundは、がん治療における潜在的な用途として導入されています {svg_11}. 様々な腫瘍におけるNNMTの診断的価値が要約されており、NNMTががんの進行を促進する可能性のあるメカニズムに焦点を当てています {svg_12}.
作用機序
将来の方向性
特性
IUPAC Name |
1-methylquinolin-1-ium-5-amine;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZFBFIRRAFNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How do NNMTis exert their effects on cancer cells?
A: NNMTis target the metabolic enzyme nicotinamide N-methyltransferase (NNMT), which is often overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) []. NNMT plays a crucial role in glutamine utilization by cancer cells, a process essential for their growth and survival. By inhibiting NNMT, these inhibitors disrupt glutamine metabolism, leading to intracellular glutamine accumulation and negatively impacting mitochondrial function, ultimately inhibiting tumor cell viability [].
Q2: What is the connection between NNMT and cancer stem cells?
A: Research suggests that NNMT plays a role in maintaining cancer stem cells (CSCs), specifically those marked by AQP5 (aquaporin 5) in gastric cardia adenocarcinoma (GCA) []. High NNMT expression was observed in AQP5+ cells, and overexpression of NNMT in GCA organoids increased the proportion of these cells, promoting sphere-forming ability and clonogenicity []. This indicates NNMT's potential role in driving stemness in certain cancer types.
Q3: How does NNMT inhibition affect the metabolic profile of cancer cells?
A: Inhibiting NNMT leads to a build-up of intracellular glutamine and negatively affects mitochondrial function. Studies show that while NNMT depletion doesn't directly impact glycolysis or glutathione metabolism, it triggers an upregulation of genes associated with glycolysis, oxidative phosphorylation, and apoptosis pathways []. This suggests a complex metabolic rewiring within the cancer cells in response to NNMT inhibition.
Q4: Can NNMTis be combined with other therapies for enhanced efficacy?
A: Research suggests that NNMTis can potentially synergize with other anti-cancer agents. For example, combining NNMTis with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and glutamine metabolism (e.g., BPTES) demonstrated enhanced inhibition of cell viability in ccRCC cell lines and patient-derived models []. This highlights the potential of NNMTis as part of combination therapies for improved treatment outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

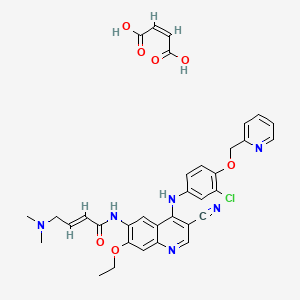
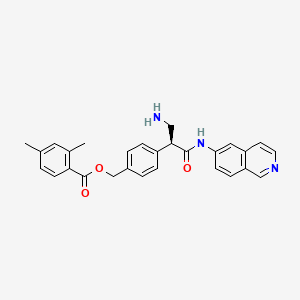
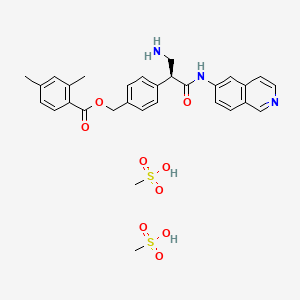
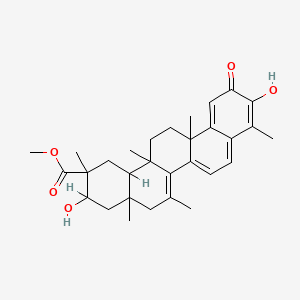

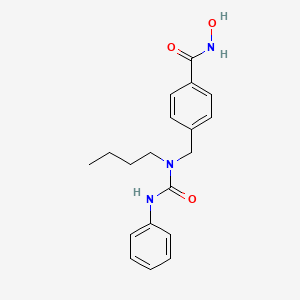
![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
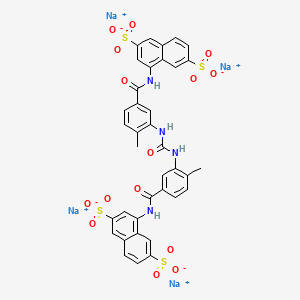
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
